

Technical Support Center: Purification of Crude 1,1-Diphenylacetone by Recrystallization

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Compound of Interest

Compound Name: 1,1-Diphenylacetone

Cat. No.: B1664572

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This guide serves as a dedicated technical resource for researchers, scientists, and professionals engaged in the purification of crude **1,1-diphenylacetone**. Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on a clear understanding of the underlying principles and meticulous execution. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific challenges encountered during this process.

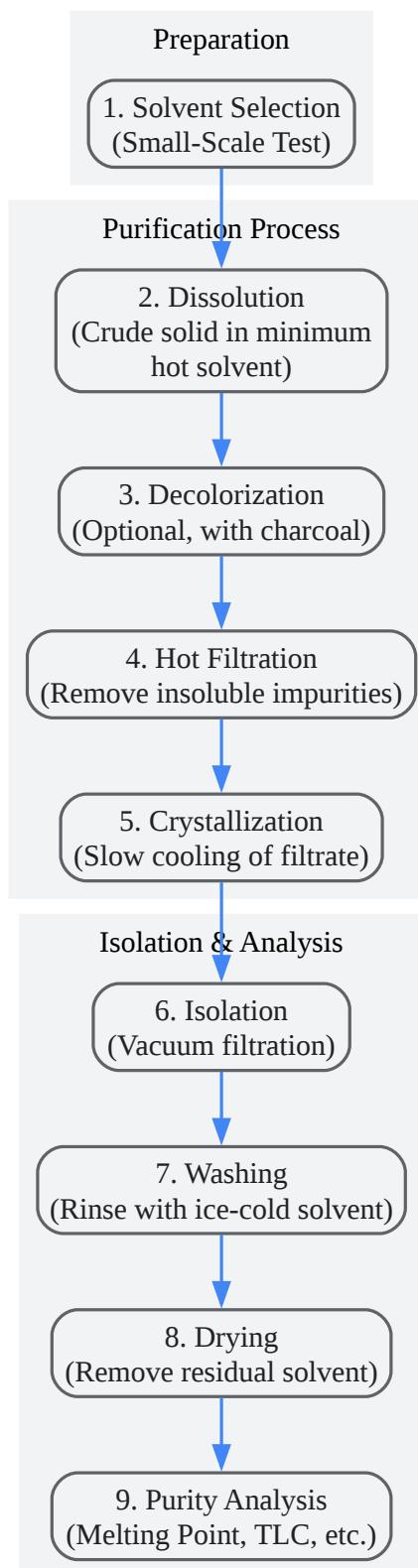
Foundational Knowledge: Characterization of 1,1-Diphenylacetone

Before initiating any purification protocol, it is critical to be familiar with the physical properties of the target compound. These values serve as the benchmark for assessing the purity of the final product. A sharp melting point range that aligns with literature values is a key indicator of successful purification.

Property	Value	Source(s)
IUPAC Name	1,1-diphenylpropan-2-one	[1]
CAS Number	781-35-1	[2]
Molecular Formula	C ₁₅ H ₁₄ O	[2]
Molecular Weight	210.28 g/mol	[2] [3]
Appearance	White to off-white crystalline solid/powder	[1] [2] [4]
Melting Point	59-63 °C (literature value for pure compound)	[2] [5] [6] [7]
Solubility	Insoluble in water; soluble in organic solvents like ethanol, ether, chloroform, and petroleum ether.	[4] [8] [9]

The Recrystallization Workflow: A Step-by-Step Protocol

The following diagram and protocol outline the standard workflow for recrystallization. Each step is a potential point for optimization and troubleshooting, which will be addressed in the subsequent sections.



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Caption: General workflow for the purification of **1,1-diphenylacetone**.

Experimental Protocol: General Recrystallization

This protocol provides a robust starting point. The ideal solvent should be determined through small-scale trials as described in the FAQ section. Petroleum ether is a commonly cited and effective solvent for this compound.[8][9]

- **Dissolution:** Place the crude **1,1-diphenylacetone** in an Erlenmeyer flask with a boiling chip. Add a minimal amount of the selected solvent (e.g., petroleum ether). Heat the mixture to boiling on a hot plate in a fume hood, adding more hot solvent in small portions until the solid just dissolves.[10]
- **Decolorization (Optional):** If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Caution: Adding charcoal to a boiling solution will cause it to boil over violently.[11] Reheat the solution to boiling for a few minutes.
- **Hot Filtration:** If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat the receiving flask and a stemless funnel. Filter the hot solution quickly to prevent premature crystallization in the funnel.[11][12]
- **Crystallization:** Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.
- **Isolation and Washing:** Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities (mother liquor).[13]
- **Drying:** Continue to draw air through the filter cake on the Büchner funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
- **Analysis:** Determine the weight and percent recovery of the purified product. Assess its purity by measuring the melting point.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of **1,1-diphenylacetone**.

Problem: The Product "Oiled Out" Instead of Crystallizing

- Q1: I cooled my solution, but instead of solid crystals, a cloudy, oily liquid separated. Why did this happen and how can I fix it?
 - A1: This phenomenon, known as "oiling out," is common for compounds with relatively low melting points like **1,1-diphenylacetone** (m.p. 59-63 °C).[2][14] It occurs when the saturated solution is cooled to a temperature that is still above the melting point of the solute. The compound separates as a liquid "oil" which can trap impurities.
 - Causality: The high concentration of the solute in the hot solvent leads to it coming out of solution at a temperature where it is thermodynamically more stable as a liquid than a solid crystal.
 - Solution: Reheat the solution containing the oil until it is homogeneous again. Add a small amount (10-20%) of additional hot solvent to decrease the saturation point.[14][15][16] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation at a lower temperature. If the problem persists, consider using a different solvent system.[15][17]

Problem: No Crystals Form Upon Cooling

- Q2: My solution has cooled completely to room temperature and has been in an ice bath, but no crystals have formed. What's wrong?
 - A2: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[14][18]
 - Causality: If the solution is not saturated at the lower temperature, the solute will simply remain dissolved. Supersaturation is a metastable state where the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.
 - Solution:

- Induce Crystallization: First, try to induce crystallization from the supersaturated solution. Scratch the inner wall of the flask just below the surface of the liquid with a glass stirring rod.[11][13][19] The microscopic scratches provide a surface for nucleation. Alternatively, add a tiny "seed" crystal of pure **1,1-diphenylacetone**.
- Reduce Solvent Volume: If inducing crystallization fails, it is likely that too much solvent was used.[15][16] Gently heat the solution and boil off a portion of the solvent in a fume hood. Then, allow the more concentrated solution to cool again.

Caption: Decision tree for troubleshooting lack of crystallization.

Problem: Poor Crystal Yield

- Q3: I successfully obtained pure crystals, but my final yield was less than 50%. What are the common causes of product loss?
 - A3: A low yield is a frequent issue that can often be rectified with improved technique.
 - Causality & Solutions:
 - Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[13][16] Solution: Use the minimum volume of boiling solvent necessary.
 - Premature Filtration: Filtering the solution while it is still warm, before maximum crystallization has occurred in the ice bath, will leave product behind. Solution: Ensure the flask is thoroughly chilled before filtration.
 - Improper Washing: Washing the collected crystals with room-temperature or warm solvent will redissolve a portion of your product.[13] Solution: Always use a minimal amount of ice-cold solvent for washing.
 - Incomplete Transfer: Physical loss of material when transferring from one container to another. Solution: Use a rubber policeman to scrape flasks and rinse with a small amount of the cold mother liquor to transfer all crystals to the filter.

Problem: Crystals Formed in the Funnel During Hot Filtration

- Q4: My product crystallized on the filter paper and in the funnel stem during hot filtration. How can I prevent this?
 - A4: This occurs when the hot, saturated solution cools too rapidly upon contact with the colder funnel and filter paper.[12][14]
 - Causality: The solubility drops as the temperature decreases, causing the solute to precipitate prematurely.
 - Solution:
 - Pre-heat Equipment: Place the receiving flask, the funnel, and fluted filter paper in an oven or heat them with steam or a heat gun before filtration.
 - Use a Stemless Funnel: A funnel with a stem provides more surface area for cooling and potential clogging. A stemless funnel minimizes this issue.[12]
 - Use Excess Solvent: Add a small excess (5-10%) of hot solvent to the solution before filtering to ensure it remains unsaturated during the brief filtration process. This excess solvent can be boiled off after filtration and before cooling.[14]

Frequently Asked Questions (FAQs)

- Q5: How do I select the best recrystallization solvent for **1,1-diphenylacetone**?
 - A5: The ideal solvent is one in which **1,1-diphenylacetone** is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., in an ice bath).[10][20] The principle of "like dissolves like" is a good starting point; as a moderately polar ketone, **1,1-diphenylacetone** dissolves well in many organic solvents.[4][21] The best approach is a small-scale solvent screening test:
 - Place ~20-30 mg of your crude solid into several small test tubes.
 - Add a different potential solvent to each tube dropwise at room temperature. A good candidate solvent will not dissolve the solid at this stage.[22]

- Gently heat the tubes that still contain solid. A good solvent will dissolve the solid completely upon heating.
 - Cool the clear, hot solutions to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystals.
 - Good Starting Solvents to Test: Petroleum Ether, Heptane, Isopropanol, Ethanol. A mixed solvent system, such as ethanol-water, can also be effective.[12][23]
- Q6: What are the likely impurities in my crude **1,1-diphenylacetone**?
- A6: The impurities depend on the synthetic route. A common preparation involves the Friedel-Crafts alkylation of benzene with α -bromo- α -phenylacetone.[8][9] Potential impurities could include:
 - Unreacted Starting Materials: Phenylacetone.
 - Reaction Intermediates: α -bromo- α -phenylacetone.
 - Side Products: Products of polysubstitution on the benzene rings or other side reactions common to Friedel-Crafts chemistry. Crude products from certain syntheses can be oily or sticky due to these impurities.[24]
- Q7: How can I confirm the purity of my recrystallized **1,1-diphenylacetone**?
- A7: The most common and accessible method is melting point analysis. A pure compound will have a sharp, narrow melting range (typically < 2 °C) that matches the literature value (59-63 °C).[2][5] Impurities depress and broaden the melting range. Other analytical techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed information about purity.

Safety Precautions

- **1,1-Diphenylacetone:** May cause skin, eye, and respiratory irritation.[1][25]
- Solvents: Many organic solvents are flammable and may be harmful if inhaled or absorbed through the skin.

- Procedure: Always conduct recrystallizations in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for **1,1-diphenylacetone** and all solvents used before beginning work.[26][27]

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